Bis(2-phenoxyethyl) peroxydicarbonate

Thermal stability Decomposition temperature Peroxydicarbonate initiators

For PVC producers eliminating refrigerated logistics, BPPD is a solid peroxydicarbonate initiator stable under ambient conditions (≤35°C). It replaces EHP/IPP, removing cold-chain capital expenditure. - <1% decomposition after 4 weeks at 50°C, enabling non-refrigerated warehousing. - Near-isokinetic decomposition (peak/avg rate ~1.2-1.3) yields uniform heat release and low fish-eye resin grades. - Decomposes to CO2 and 2-phenoxyethanol fragments; no persistent nitrile toxics vs. AIBN.

Molecular Formula C18H18O8
Molecular Weight 362.3 g/mol
CAS No. 41935-39-1
Cat. No. B1587931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-phenoxyethyl) peroxydicarbonate
CAS41935-39-1
Molecular FormulaC18H18O8
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2
InChIInChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyYMOIBQNMVPBEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPPD: Procurement-Relevant Chemistry and Initiator Class Overview


Bis(2-phenoxyethyl) peroxydicarbonate (CAS 41935-39-1, also designated BPPD or Luperox 204) is a solid dialkyl peroxydicarbonate organic peroxide [1]. It belongs to a class of free-radical initiators characterized by an -OC(O)O-OC(O)O- core flanked by two 2-phenoxyethyl side chains, yielding a molecular formula of C₁₈H₁₈O₈ and a molecular weight of 362.33 g/mol . Unlike aliphatic-analog peroxydicarbonates that are often liquids or low-melting solids requiring deep-cold chain logistics, BPPD is a crystalline powder with a melting point of 97–100 °C and a decomposition onset temperature of 92–93 °C [2]. Its primary commercial deployment is as a medium-efficiency radical initiator for vinyl chloride suspension polymerization, where it is classified alongside EHP and DCPD in the peroxydicarbonate sub-family but occupies a distinct thermal-stability and handling-safety niche [3].

Initiator classSolid dialkyl peroxydicarbonate, crystalline powder
Thermal stability nicheHigh solid-state decomposition onset enables ambient storage
Polymerization roleMedium-efficiency radical initiator for PVC suspension polymerization
Handling safetyImpact/friction insensitive; no cold-chain required

Why BPPD Cannot Be Substituted with Other Initiators


Dialkyl peroxydicarbonates share a common functional core, yet their practical utility diverges sharply according to the steric and electronic character of the ester side chains. As a class, all peroxydicarbonates exhibit approximately the same 10-hour half-life temperature (48–50 °C) in trichloroethylene [1]; however, this class-level convergence masks critical differences in solid-state thermal stability, solubility in vinyl chloride monomer, half-life in aromatic solvents, and safety during storage and transport. Substituting BPPD with bis(2-ethylhexyl) peroxydicarbonate (EHP) or dicyclohexyl peroxydicarbonate (DCPD) without adjusting process parameters leads to mismatches in radical flux kinetics, heat-release profiles, and resin end-use properties such as plasticizing performance and thermal discoloration [2]. Likewise, replacing BPPD with azo initiators (e.g., AIBN) introduces residual nitrile toxicity and a higher explosion hazard profile that is absent from BPPD [3]. The quantitative evidence below establishes precisely where BPPD's measured differentiation justifies its specification over the nearest structural or functional analogs.

EHP (liquid peroxydicarbonate)Requires −15 to −25°C cold chain; SADT 5°C may shift radical flux and thermal profile.
DCPD (dicyclohexyl peroxydicarbonate)Lower decomposition onset (42°C) and faster half-life may cause premature decomposition and inconsistent exotherm.
IPP (diisopropyl peroxydicarbonate)Shock-sensitive, sub-zero storage mandatory; safety hazard may not transfer directly.
AIBN/ABVN (azo initiators)Release toxic nitriles, longer cycle time; different heat release profile introduces defect risk.

Quantitative Differentiation Against Closest Analogs


Solid-State Thermal Stability vs. DCPD

BPPD exhibits a solid-state decomposition onset temperature of 92–93 °C, more than double that of dicyclohexyl peroxydicarbonate (DCPD, CAS 1561-49-5), which decomposes at 42 °C [1][2]. This 50+ °C margin in thermal stability is a direct consequence of the aromatic phenoxyethyl side chains, which stabilize the peroxydicarbonate core against premature homolysis relative to the alicyclic cyclohexyl esters of DCPD. The melting point of BPPD (97–100 °C) also exceeds that of DCPD (44–46 °C) [1].

Thermal stability
Head-to-head
Decomposition onset: BPPD 92–93 °C vs DCPD 42 °C, ΔT +50–51 °C
May support ambient-temperature storage; reduces cold-chain dependency.
Solid-state measurement; neat compound.
Thermal stability Decomposition temperature Peroxydicarbonate initiators

Isothermal Storage Stability vs. IPP

BPPD demonstrates exceptional storage stability under accelerated aging conditions: after 4 weeks of continuous exposure at 50 °C, the assay loss is only ~1% [1]. In contrast, diisopropyl peroxydicarbonate (IPP, CAS 105-64-6) requires mandatory storage at or below −10 °C (with a recommended maximum of −5 °C) to prevent spontaneous decomposition and explosion hazard [2]. IPP's SADT (Self-Accelerating Decomposition Temperature) is 47 °C, meaning that IPP containers can self-heat to decomposition even at moderate ambient temperatures if cooling fails; BPPD's decomposition onset at 92–93 °C provides a far wider operational safety margin [3]. BPPD can be stored at ambient temperature below 35 °C with only protection from direct sunlight, heat sources, and contact with iron or copper [1].

Storage stability
Head-to-head
BPPD: ~1% loss after 4 wks at 50°C; IPP: SADT 47°C, storage ≤ −10°C
May reduce cold-chain dependency; supports ambient-temperature warehousing.
Accelerated aging at 50°C.
Storage stability Isothermal decomposition Supply-chain logistics

Half-Life Kinetics vs. EHP and DCPD

The radical-generation rate of a peroxide initiator is governed by its half-life (t₁/₂) at the polymerization temperature. In toluene at 50 °C, BPPD exhibits a half-life of 420 minutes (7.0 hours); at 70 °C this drops to 95 minutes (1.58 hours) [1]. By comparison, DCPD's half-life in chlorobenzene at 50 °C is only 4.2 hours (252 minutes) and at 70 °C is 0.27 hours (16 minutes) [2]. EHP (bis(2-ethylhexyl) peroxydicarbonate) in chlorobenzene gives t₁/₂ = 10 hours at 47 °C, 1 hour at 64 °C, and 0.1 hour at 83 °C [3]. Thus, at the industrially relevant PVC polymerization window (~50–57 °C), BPPD provides a radical flux intermediate between the faster-decomposing DCPD and the slower EHP, enabling finer control over exotherm progression and molecular weight distribution when a medium-activity profile is desired [4].

Half-life profile
Cross-study
BPPD t½ (50°C): 420 min; DCPD: 4.2 h; EHP: 10 h at 47°C
May provide intermediate radical generation for exotherm control.
Toluene/chlorobenzene solutions; solvent effects may apply.
Half-life kinetics Radical flux Polymerization rate control

Transport and Handling Safety Classification vs. EHP and IPP

BPPD is classified under UN 3106 (Organic Peroxide Type B, Solid) and is characterized as insensitive to both impact and friction, with no spontaneous ignition or explosion hazard under normal handling conditions [1][2]. By contrast, EHP (UN 3119, Organic Peroxide Type D, Liquid) has a Self-Accelerating Decomposition Temperature (SADT) of only 5 °C and a hazardous temperature (Tem) of −5 °C, mandating transport under strict temperature control at −15 °C to −25 °C [3]. IPP (diisopropyl peroxydicarbonate) is even more hazardous: its SADT is 47 °C, yet it is shock-sensitive and can decompose violently at room temperature releasing flammable and corrosive products [4]. The BPPD Safety Data Sheet from the Japanese Ministry of Health, Labour and Welfare confirms its classification under UN RTDG Class 5.2, Subsidiary Risk 1, but notes lack of explosion hazard when purity is maintained above 85% and metal contamination is avoided [5].

Transport safety
Head-to-head
BPPD: SADT >92°C, UN 3106; EHP: SADT 5°C; IPP: SADT 47°C, shock-sensitive
May reduce regulatory shipping burden; supports standard warehousing.
UN RTDG classification.
Safety Transport classification SADT Impact sensitivity

PVC Resin Quality and Heat Release Uniformity

In industrial vinyl chloride suspension polymerization trials conducted by Taiyuan Chemical Plant, BPPD delivered polymerization cycle times of 7–8 hours — equivalent to DCPD in activity — but with significantly superior process characteristics: uniform heat release throughout the reaction, smooth and controllable exotherm, and measurable improvements in final resin plasticizing performance, thermal decomposition temperature, and thermal stability [1]. The uniform heat release profile of BPPD is attributed to its medium-efficiency radical generation kinetics, which produce a maximum reaction rate only approximately 1.2–1.3 times the average rate (near-isokinetic behavior), in contrast to azo initiators such as AIBN and ABVN whose peak rate can be up to 2× the average [2]. This near-isokinetic behavior minimizes reactor hot-spots, reduces fish-eye defect formation, and improves the consistency of resin particle morphology [2]. BPPD was specifically developed to overcome the limitations of earlier initiators — AIBN produced toxic residual nitriles and required long polymerization times, while IPP demanded −5 °C cold storage to avoid decomposition and explosion [3].

Process performance
Reported
Near-isokinetic heat release (peak/avg ~1.2–1.3); 7–8 h cycle time
Smoother exotherm may reduce fish-eye defects and improve resin consistency.
Industrial trial data (Taiyuan Chemical Plant).
PVC resin quality Plasticizing properties Heat release uniformity Thermal stability

Solubility-Driven Process Selectivity

BPPD exhibits a sharply differentiated solubility profile: it is insoluble in water (calculated solubility ~9.4 × 10⁻³ g/L at 25 °C ), benzene, toluene, xylene, and diethyl ether, sparingly soluble in these aromatic and ethereal solvents, yet freely soluble in chlorinated solvents such as dichloromethane and chloroform [1][2]. In vinyl chloride suspension polymerization, the initiator must dissolve preferentially in the vinyl chloride monomer phase rather than the aqueous phase to ensure efficient radical generation at the locus of polymerization; BPPD's strong partitioning into the monomer phase (LogP = 3.49 ) supports this requirement. In comparison, EHP (bis(2-ethylhexyl) peroxydicarbonate) is a liquid with high solubility in hydrocarbons, and DCPD is soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons — broader solubility profiles that can complicate phase purity in emulsion or suspension processes . The low water solubility of BPPD also reduces initiator losses to the aqueous phase, contributing to more predictable radical stoichiometry and lower initiator consumption (typical industrial dosage 0.045%–0.085% relative to monomer) [1].

Solubility profile
Cross-study
Water insol. ~9.4×10⁻³ g/L, LogP 3.49; soluble in chlorinated solvents
Strong monomer-phase partitioning may improve initiator efficiency.
Calculated LogP; measured at 25°C.
Solubility profile Suspension polymerization Phase partitioning Process design

Optimal Scientific and Industrial Application Scenarios


PVC Polymerization Without Cold-Chain Logistics

PVC production facilities located in regions without reliable refrigerated transport or on-site deep-freeze warehousing can specify BPPD as the primary suspension polymerization initiator. Unlike EHP (which requires −15 °C to −25 °C cold-chain transport, SADT 5 °C [1]) and IPP (which mandates ≤ −10 °C storage, SADT 47 °C [2]), BPPD remains stable under ambient conditions (≤35 °C) with only ~1% decomposition after 4 weeks at 50 °C [3]. This eliminates the capital and operational expenditure of refrigerated storage infrastructure while delivering polymerization cycle times of 7–8 hours with uniform heat release and improved resin plasticizing properties [4].

Controlled Exotherm and Low Fish-Eye Defect Formulations

For PVC resin grades requiring tight control over particle morphology and minimal fish-eye defects (e.g., high-clarity film-grade or medical-grade PVC), BPPD's near-isokinetic decomposition profile (peak/average rate ratio ~1.2–1.3 vs. ~2.0 for azo initiators [5]) provides a smoother heat-release curve that suppresses local hot-spots. BPPD's half-life of 420 minutes at 50 °C (toluene) positions it between the faster DCPD (4.2 h at 50 °C) and slower EHP (10 h at 47 °C) [1][6][7], allowing fine-tuning of radical flux without the need for binary initiator mixtures in many medium-activity formulation windows.

Eliminating Nitrile Toxicity from Azo Initiators

Manufacturers seeking to eliminate residual nitrile toxicity from finished polymer products can substitute BPPD for azobisisobutyronitrile (AIBN) or azobisvaleronitrile (ABVN). AIBN decomposes to release toxic organic nitriles and requires longer polymerization times, whereas BPPD decomposes to carbon dioxide and 2-phenoxyethanol-derived fragments without generating persistent toxic byproducts [8]. This substitution is particularly relevant for food-contact, pharmaceutical, or medical-device PVC where extractable nitrile levels are subject to regulatory limits.

High-Temperature Unsaturated Polyester Curing

In unsaturated polyester resin (UPR) curing and pultrusion processes where mold temperatures may reach 80–120 °C, BPPD's high decomposition onset (92–93 °C) enables its use as a high-temperature curing catalyst without premature radical generation during resin impregnation or lay-up stages [9][4]. Unlike DCPD (decomposition at 42 °C), which would pre-gel at moderate processing temperatures, BPPD remains dormant through fiber wet-out and only initiates curing when the composite enters the heated die zone, ensuring complete fiber impregnation before crosslinking onset.

Application
Selection Property
Validation Focus
PVC suspension polymerization, ambient logistics
High solid-state decomposition onset
Ambient storage stability and SADT margin
Resin grades requiring uniform morphology
Near-isokinetic heat release kinetics
Exotherm profile and particle morphology
Food-contact or medical-grade PVC
Non-nitrile decomposition pathway
Extractable nitrile levels and regulatory compliance
UPR pultrusion and high-temperature curing
Delayed radical generation until heated zone
Gel time vs. temperature and fiber wet-out
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